6-imino-2-oxo-7-propyl-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide 6-imino-2-oxo-7-propyl-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 4861-10-3
VCID: VC15592590
InChI: InChI=1S/C21H20N6O2/c1-2-9-27-18(22)15(20(28)24-13-14-6-5-8-23-12-14)11-16-19(27)25-17-7-3-4-10-26(17)21(16)29/h3-8,10-12,22H,2,9,13H2,1H3,(H,24,28)
SMILES:
Molecular Formula: C21H20N6O2
Molecular Weight: 388.4 g/mol

6-imino-2-oxo-7-propyl-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

CAS No.: 4861-10-3

Cat. No.: VC15592590

Molecular Formula: C21H20N6O2

Molecular Weight: 388.4 g/mol

* For research use only. Not for human or veterinary use.

6-imino-2-oxo-7-propyl-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide - 4861-10-3

Specification

CAS No. 4861-10-3
Molecular Formula C21H20N6O2
Molecular Weight 388.4 g/mol
IUPAC Name 6-imino-2-oxo-7-propyl-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Standard InChI InChI=1S/C21H20N6O2/c1-2-9-27-18(22)15(20(28)24-13-14-6-5-8-23-12-14)11-16-19(27)25-17-7-3-4-10-26(17)21(16)29/h3-8,10-12,22H,2,9,13H2,1H3,(H,24,28)
Standard InChI Key JYOBHKOJFXXOAL-UHFFFAOYSA-N
Canonical SMILES CCCN1C2=C(C=C(C1=N)C(=O)NCC3=CN=CC=C3)C(=O)N4C=CC=CC4=N2

Introduction

Synthesis and Preparation

The synthesis of such complex organic compounds typically involves multiple steps starting from simpler precursors. Common methods include heterocyclization reactions, where the formation of the triazine core is a critical step. The specific synthesis pathway for 6-imino-2-oxo-7-propyl-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide would likely involve similar techniques, although detailed protocols are not readily available.

Biological Activities and Potential Applications

Compounds with similar structures have been investigated for their potential as enzyme inhibitors and receptor modulators. The biological activity of these compounds often involves binding to specific molecular targets, leading to modulation of their activity and subsequent biological effects. For example, they may inhibit enzymes involved in cancer cell proliferation or other pathological processes.

Comparison with Similar Compounds

Compound NameMolecular FormulaMolecular WeightUnique Features
6-Imino-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamideNot specifiedApproximately 487.6 g/molContains morpholine and triazine rings
6-Imino-13-methyl-2-oxo-7-propyl-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamideNot specifiedApproximately 383.4 g/molFeatures a triazine core with various substituents

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